molecular formula C8H7ClO3 B1359283 2-Hydroxy-4-methoxybenzoyl chloride CAS No. 15198-08-0

2-Hydroxy-4-methoxybenzoyl chloride

Cat. No.: B1359283
CAS No.: 15198-08-0
M. Wt: 186.59 g/mol
InChI Key: LNNDXQSWYNEJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoyl chloride, featuring both hydroxyl and methoxy functional groups on the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-methoxybenzoyl chloride can be synthesized through the reaction of 2-hydroxy-4-methoxybenzoic acid with thionyl chloride. The reaction typically involves dissolving the acid in a solvent such as dichloromethane, followed by the addition of thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). The mixture is then refluxed for a specific period, usually around 1 hour, to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-methoxybenzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Pharmaceuticals: Employed in the synthesis of drug molecules and active pharmaceutical ingredients (APIs).

    Biological Studies: Used in the modification of peptides and proteins for research purposes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The hydroxyl and methoxy groups on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and material science .

Biological Activity

2-Hydroxy-4-methoxybenzoyl chloride (HMB) is an aromatic acyl chloride with notable biological activity. This compound, characterized by its hydroxyl and methoxy substituents on the benzene ring, has been studied for its potential applications in medicinal chemistry and biochemistry. The following sections provide a detailed overview of its biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₇ClO₃
  • Molecular Weight : 186.593 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Functional Groups : Hydroxyl group, methoxy group, acyl chloride

The compound is synthesized through the reaction of 2-hydroxy-4-methoxybenzoic acid with thionyl chloride, which efficiently converts the carboxylic acid into the corresponding acyl chloride .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of related compounds, particularly derivatives like 2-hydroxy-4-methoxybenzaldehyde. This compound demonstrated significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 1024 µg/ml. The mechanism involved disruption of bacterial cell membranes and biofilm dislodgment, showcasing its potential as a lead structure for new antibacterial agents .

Anti-inflammatory Activity

The ability of HMB to modify biomolecules through acylation suggests its role in anti-inflammatory pathways. Compounds similar to HMB have been observed to inhibit nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) expression, which are critical in inflammatory responses . This inhibition is thought to occur via suppression of the NF-κB signaling pathway.

Anticancer Potential

Research has indicated that derivatives of HMB may possess anticancer properties. For instance, studies involving novel ligands derived from HMB have shown activity against various cancer cell lines by modulating specific molecular targets related to cell proliferation and apoptosis . The exact mechanisms are still under investigation but suggest potential pathways for therapeutic applications.

The biological activity of HMB is primarily attributed to its reactivity as an acyl chloride. It readily undergoes nucleophilic acyl substitution reactions with biological molecules such as proteins and nucleic acids, potentially altering their functions . The unique combination of functional groups allows HMB to interact effectively with various biological targets.

Case Studies

  • Antibacterial Study :
    • Objective : Assess the antibacterial efficacy against MRSA.
    • Findings : HMB exhibited significant antibacterial activity with a MIC of 1024 µg/ml. It also effectively dislodged biofilms formed by MRSA .
  • Toxicity Studies :
    • Objective : Evaluate the toxicity profile in animal models.
    • Findings : In rodent studies, high doses resulted in increased liver and kidney weights and associated histopathological changes. These findings underscore the need for careful dosage considerations in therapeutic applications .
  • Anticancer Activity :
    • Objective : Investigate the anticancer properties of HMB derivatives.
    • Findings : Certain derivatives showed promising results in inhibiting cancer cell growth and inducing apoptosis in various cancer models, indicating potential for drug development .

Summary Table of Biological Activities

Activity TypeDescriptionKey Findings
AntibacterialEffective against MRSAMIC = 1024 µg/ml; biofilm dislodgment
Anti-inflammatoryInhibits iNOS and COX-2Suppresses NF-κB pathway
AnticancerModulates cancer cell proliferationInduces apoptosis in various cancer cell lines
ToxicityEvaluated in rodent modelsIncreased liver/kidney weights at high doses

Properties

IUPAC Name

2-hydroxy-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNDXQSWYNEJAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630777
Record name 2-Hydroxy-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15198-08-0
Record name 2-Hydroxy-4-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15198-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-4-methoxybenzoic acid (20 g, 118.9 mmol) in 500 mL CH2Cl2 was added thionyl chloride (21.2 g, 178.4 mmol), followed by 0.4 mL DMF. After stirring at rt for 8 h, the reaction mixture was concentrated to a white solid (azeotroped twice from benzene). This material was used as is in the next step.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-methoxybenzoyl chloride
Reactant of Route 2
2-Hydroxy-4-methoxybenzoyl chloride
Reactant of Route 3
2-Hydroxy-4-methoxybenzoyl chloride
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-4-methoxybenzoyl chloride
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-4-methoxybenzoyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-4-methoxybenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.